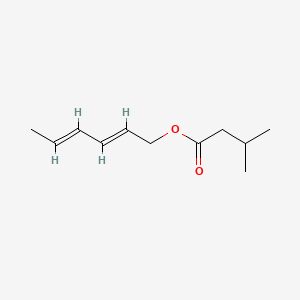

2,4-Hexadienyl methylbutyrate

Descripción

Overview of Conjugated Esters in Natural and Synthetic Chemistry

Conjugated esters are a class of organic compounds characterized by an ester functional group adjacent to a system of alternating double and single bonds. wikipedia.org This conjugation, the overlap of p-orbitals across the intervening single bonds, results in delocalized electrons, which imparts unique chemical and physical properties to these molecules, including enhanced stability and reactivity. wikipedia.org

In nature, conjugated esters are found in a variety of plants and are often responsible for their characteristic aromas and flavors. wikipedia.org For instance, sorbyl acetate (B1210297), a related conjugated ester, is found in fruits like pineapples and strawberries. smolecule.com In synthetic chemistry, conjugated dienes and polyenes are crucial building blocks for the synthesis of complex natural products and medicinally important molecules. nih.gov The stereoselective synthesis of these compounds is a significant area of research, with various methods developed to control the geometry of the double bonds, which is often critical for their biological activity. organic-chemistry.orgacs.orgresearchgate.netnih.gov

Significance of 2,4-Hexadienyl Methylbutyrate in Specific Research Contexts

While specific research on this compound is limited, its structural similarity to other biologically active compounds suggests its potential significance. Its close analog, (E)-2-isopropyl-5-methyl-2,4-hexadienyl acetate, is a known sex pheromone of the passionvine mealybug (Planococcus minor), highlighting the importance of the 2,4-hexadienyl ester moiety in insect communication. google.com

The broader class of sorbyl esters, to which this compound belongs, has been investigated for various applications. Sorbyl acetate, for example, has been studied for its antimicrobial and antifungal properties, suggesting its potential use as a natural food preservative. smolecule.com Furthermore, some studies indicate that sorbyl acetate may have applications in cancer research. Given these findings for closely related compounds, this compound is a candidate for exploration in similar biological and medicinal research areas.

Historical Perspective on the Study of Similar Chemical Entities

The study of conjugated esters is intrinsically linked to the discovery and investigation of their parent acids. Sorbic acid, or 2,4-hexadienoic acid, the parent acid of the sorbyl ester family, was first isolated in 1859 by A. W. von Hofmann from the oil of the rowan berry (Sorbus aucuparia). Its antimicrobial properties were discovered in the late 1930s and 1940s, which led to its commercial production and extensive research into its derivatives, including various esters.

The synthesis of sorbic acid esters became a topic of interest for organic chemists, with various methods being developed for their production. Early methods for producing sorbyl esters often involved the acetylation of sorbyl alcohol (2,4-hexadien-1-ol). The development of stereoselective synthesis methods for conjugated dienes and polyenes has been a major focus in organic chemistry, enabling the preparation of specific isomers for various applications. nih.gov

Current Research Gaps and Future Directions for this compound

The current body of scientific literature reveals a significant research gap concerning the specific properties and applications of this compound. While its basic chemical identity is established, detailed investigations into its biological activities, spectroscopic characterization, and potential applications are largely absent.

Future research on this compound could focus on several key areas:

Biological Activity Screening: A thorough investigation into its potential antimicrobial, antifungal, insecticidal, and cytotoxic properties is warranted, given the activities of related sorbyl esters.

Spectroscopic Analysis: Detailed spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are needed to fully characterize the compound and its isomers. nih.govresearchgate.net

Synthetic Methodology: The development of highly stereoselective and efficient synthetic routes to this compound would facilitate further research by providing pure samples of specific isomers. organic-chemistry.orgacs.orgresearchgate.net

Material Science Applications: The unsaturated nature of the compound suggests it could be explored as a monomer for the synthesis of novel polymers with specific properties. rug.nl

Interactive Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | [(2E,4E)-hexa-2,4-dienyl] 3-methylbutanoate | |

| CAS Number | 72845-96-6 | echemi.comthegoodscentscompany.com |

| Molecular Formula | C11H18O2 | thegoodscentscompany.com |

| Molecular Weight | 182.26 g/mol | thegoodscentscompany.com |

Table 2: Related Sorbyl Esters and Their Known Applications

| Compound Name | Chemical Formula | Known Applications/Research Areas | Source |

| Sorbyl Acetate | C8H12O2 | Flavoring agent, Pheromone research, Antimicrobial, Antifungal, Potential in cancer research | smolecule.com |

| 2,4-Hexadienyl Butyrate (B1204436) | C10H16O2 | Flavoring agent in tropical fruit compositions, dairy, butterscotch, caramel, and maple syrup creations | thegoodscentscompany.com |

| (E)-2-isopropyl-5-methyl-2,4-hexadienyl acetate | C12H20O2 | Sex pheromone of the passionvine mealybug | google.com |

Propiedades

Número CAS |

72845-96-6 |

|---|---|

Fórmula molecular |

C11H18O2 |

Peso molecular |

182.26 g/mol |

Nombre IUPAC |

[(2E,4E)-hexa-2,4-dienyl] 3-methylbutanoate |

InChI |

InChI=1S/C11H18O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h4-7,10H,8-9H2,1-3H3/b5-4+,7-6+ |

Clave InChI |

REOXEEUZRQJYKG-YTXTXJHMSA-N |

SMILES isomérico |

C/C=C/C=C/COC(=O)CC(C)C |

SMILES canónico |

CC=CC=CCOC(=O)CC(C)C |

Origen del producto |

United States |

Synthesis and Reaction Mechanisms of 2,4 Hexadienyl Methylbutyrate

Synthetic Methodologies for 2,4-Hexadienyl Methylbutyrate

The primary approaches for synthesizing this ester involve forming the ester linkage between the corresponding alcohol (2,4-hexadien-1-ol) and carboxylic acid (a methylbutyric acid isomer) or their derivatives.

Esterification represents the most direct route to this compound, involving the reaction of an alcohol with a carboxylic acid. This can be accomplished through direct methods or by exchanging alkoxy groups in a transesterification process.

Direct esterification, commonly known as Fischer-Speier esterification, is a well-established method that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com For the synthesis of this compound, this involves the reaction of 2,4-hexadien-1-ol with an isomer of methylbutyric acid, such as 2-methylbutyric acid or 3-methylbutyric acid.

The reaction is an equilibrium process, and to drive it towards the formation of the ester product, it is typically heated. youtube.com Often, water, a byproduct of the reaction, is removed to shift the equilibrium forward. youtube.com Common acid catalysts are employed to protonate the carbonyl oxygen of the carboxylic acid, which enhances the carbonyl carbon's electrophilicity for attack by the alcohol. masterorganicchemistry.com

Key aspects of the reaction mechanism include:

Protonation of the carbonyl group: The acid catalyst donates a proton to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic attack: The alcohol (2,4-hexadien-1-ol) acts as a nucleophile, attacking the activated carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and form the final ester product. masterorganicchemistry.com

Table 1: Catalysts and Conditions for Direct Esterification

| Catalyst | Typical Conditions | Role of Catalyst |

| Sulfuric Acid (H₂SO₄) | Heat, often with removal of water byproduct youtube.comuakron.edu | Acts as a strong acid catalyst and a dehydrating agent. |

| Toluenesulfonic Acid (TsOH) | Heat, refluxing in a non-polar solvent (e.g., toluene) | Strong acid catalyst, often easier to handle than sulfuric acid. masterorganicchemistry.com |

| Silica (B1680970) Chloride | Mild conditions | An efficient heterogeneous catalyst for esterification. organic-chemistry.org |

| Macroporous Polymeric Acid | 50-80°C, no water removal needed | Heterogeneous catalyst that allows for high yields under mild conditions. organic-chemistry.org |

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com This method can be used to synthesize this compound by reacting a simple ester of methylbutyric acid (e.g., methyl methylbutyrate) with 2,4-hexadien-1-ol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

In base-catalyzed transesterification, a strong base (e.g., sodium methoxide) is used to deprotonate the alcohol, forming a nucleophilic alkoxide which then attacks the carbonyl carbon of the starting ester. masterorganicchemistry.com To favor the desired product, the alcohol reactant (2,4-hexadien-1-ol) is typically used in large excess as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by the alcohol, and subsequent elimination of the original alcohol. masterorganicchemistry.com

Enzymatic transesterification, often utilizing lipases, provides a milder and more selective alternative. For instance, lipases can catalyze the synthesis of flavor esters like methyl butyrate (B1204436) through the transesterification of a substrate such as vinyl butyrate with an alcohol. nih.gov This biocatalytic approach operates under mild conditions, often in an organic solvent like n-hexane, and can achieve high yields. nih.gov

Table 2: Comparison of Transesterification Methods

| Method | Catalyst | Conditions | Advantages |

| Acid-Catalyzed | H₂SO₄, Sc(OTf)₃ organic-chemistry.org | Refluxing in excess alcohol organic-chemistry.org | Works with a variety of substrates. |

| Base-Catalyzed | Alkoxides (e.g., NaOCH₃) | Excess alcohol as solvent masterorganicchemistry.com | Often faster than acid-catalyzed methods. |

| Enzyme-Catalyzed | Lipases (e.g., from Aspergillus fumigatus) nih.gov | Mild temperatures (e.g., 40°C), organic solvent nih.gov | High selectivity, environmentally friendly, avoids harsh reagents. |

| N-Heterocyclic Carbenes (NHC) | Alkylidene derivatives of NHCs | Room temperature | Strong organocatalysts that enhance alcohol nucleophilicity. organic-chemistry.org |

Beyond direct ester formation, the synthesis of this compound can involve more complex strategies aimed at constructing the key structural components of the molecule, such as the conjugated dienyl system.

The construction of the 2,4-hexadienyl backbone of the alcohol precursor can be approached through advanced carbon-carbon bond-forming reactions. Conjugate addition, also known as the Michael reaction, is a powerful tool for this purpose. masterorganicchemistry.comnih.gov This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org

While not a direct route to the final ester, a multi-step synthesis could employ conjugate addition to build the required carbon skeleton. For example, a nucleophile, such as an organocuprate (Gilman reagent), could be added to a simple α,β-unsaturated aldehyde or ester. libretexts.org The resulting product could then undergo further transformations, such as elimination or olefination reactions, to introduce the second double bond and create the conjugated diene system.

The main challenge in applying this to extended conjugated systems like dienes is controlling the regioselectivity, as nucleophiles can potentially add at the 1,2-, 1,4-, or 1,6-positions. rsc.org However, both transition-metal-catalyzed and organocatalytic methods have been developed to address these selectivity issues. rsc.org

When the carboxylic acid portion of the ester is chiral, such as in 2,4-hexadienyl 2-methylbutyrate, stereoselective synthesis becomes important. Lipases are highly effective biocatalysts for preparing enantiomerically pure compounds through kinetic resolution. mdpi.comnih.gov

Kinetic resolution involves the enzyme preferentially catalyzing the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. mdpi.com For the synthesis of a chiral ester, this can be achieved in two primary ways:

Stereoselective Esterification: A racemic mixture of 2-methylbutyric acid can be reacted with 2,4-hexadien-1-ol in the presence of a lipase (B570770). The lipase will selectively catalyze the esterification of one enantiomer of the acid, resulting in an enantiomerically enriched ester and the unreacted, opposite enantiomer of the acid.

Stereoselective Transesterification/Acylation: A racemic alcohol can be resolved using an acyl donor in the presence of a lipase. nih.gov Similarly, a racemic acid can be resolved. Lipases from sources like Candida antarctica (often immobilized as Novozym 435) and Pseudomonas cepacia are commonly used. nih.govcore.ac.uk The reaction often employs vinyl esters as acyl donors because the reaction is effectively irreversible. mdpi.com

This enzymatic approach allows for the production of single-isomer chiral drugs and intermediates under mild conditions, which is a significant advantage in modern organic synthesis. nih.gov

Table 3: Research Findings in Lipase-Catalyzed Kinetic Resolution

| Lipase Source | Reaction Type | Substrates | Key Finding |

| Candida antarctica (Novozym 435) | Acetylation | Racemic naphthofurandione | Efficient resolution leading to (S)-alcohol and (R)-acetate with 99% enantiomeric excess (ee). nih.gov |

| Pseudomonas cepacia | Acetylation | Racemic diol | Successful acetylation of a racemic diol derivative. mdpi.com |

| Penicillium roqueforti | Acylation | 5-hydroxy-5H-furan-2-one | Achieved >99% ee through a second-order asymmetric transformation where the unreactive enantiomer racemizes during the reaction. core.ac.uk |

| Candida rugosa | Hydrolysis | Diastereoisomeric mixture of FOP acetates | Most efficient lipase for resolving the mixture, yielding (S)-FOP acetate (B1210297) with a diastereomeric excess of 98.5%. nih.gov |

Industrial Synthesis Pathways and Optimizations

The industrial production of this compound, a specific type of unsaturated ester, typically involves a multi-step chemical synthesis or a biocatalytic approach using enzymes.

A common chemical pathway is analogous to the synthesis of other 2,4-hexadienyl esters, such as the acetate form. google.com This process often commences with sorbic acid, an inexpensive and readily available raw material. google.com The first stage involves the reduction of sorbic acid to trans, trans-2,4-hexadien-1-ol. This can be achieved through a reaction with a reducing agent like sodium borohydride (B1222165) after converting the carboxylic acid to a more reactive mixed anhydride (B1165640) with a reagent such as ethyl chloroformate. google.com Following the reduction, the resulting trans, trans-2,4-hexadien-1-ol undergoes an esterification reaction with a derivative of methylbutyric acid, such as methylbutyryl chloride or methylbutyric anhydride, to yield the final product, this compound. google.com

Alternatively, and increasingly favored due to its greener credentials, is the enzymatic synthesis. This method employs lipases as biocatalysts to facilitate the esterification between 2,4-hexadien-1-ol and methylbutyric acid. mdpi.comscielo.br Lipases are highly efficient and selective, often allowing the reaction to proceed under milder conditions and with fewer byproducts. mdpi.comscielo.br The optimization of this enzymatic process is crucial for achieving high conversion yields and is often investigated using statistical methods like Response Surface Methodology (RSM). nih.gov Key parameters that are typically optimized include temperature, enzyme concentration, the molar ratio of the substrates (alcohol to acid), and reaction time. mdpi.comnih.gov

Below is an interactive data table summarizing typical parameters optimized in the enzymatic synthesis of esters, which would be applicable to this compound.

| Parameter | Range Investigated | Optimal Value (Example) | Effect on Conversion Yield |

| Temperature (°C) | 30 - 70 | 50 | Increases to an optimum, then decreases due to enzyme denaturation. |

| Enzyme Load (wt%) | 5 - 20 | 15 | Increases yield up to a saturation point. |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 - 1:10 | 1:5 | Excess of one substrate can drive the equilibrium towards product formation. |

| Reaction Time (hours) | 2 - 24 | 6 | Yield increases with time until equilibrium is reached. |

This table is representative of typical optimization studies for lipase-catalyzed ester synthesis. mdpi.comnih.gov

Elucidation of Reaction Mechanisms Involving this compound

The reactivity of this compound is dictated by its two primary functional groups: the conjugated diene system and the ester group.

The formation of this compound via acid-catalyzed esterification (Fischer esterification) is a reversible process. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of methylbutyric acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol, 2,4-hexadien-1-ol, then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Degradation of the ester primarily occurs through hydrolysis, which is the reverse of the esterification reaction. This can be catalyzed by either acid or base. libretexts.org In acid-catalyzed hydrolysis, the mechanism is the microscopic reverse of the Fischer esterification. masterorganicchemistry.com Base-promoted hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and 2,4-hexadien-1-ol. libretexts.orgmasterorganicchemistry.com

The conjugated diene portion of the molecule is susceptible to electrophilic attack . For instance, the addition of a hydrogen halide like HBr proceeds via the formation of a resonance-stabilized allylic carbocation. libretexts.orgyoutube.com This delocalized cation has positive charge distributed across two carbon atoms, allowing the bromide nucleophile to attack at either position. libretexts.org This results in a mixture of two products: the 1,2-adduct and the 1,4-adduct. youtube.com The ratio of these products is often dependent on the reaction conditions, with the 1,2-adduct being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable and favored at higher temperatures). youtube.com

The ester functional group is primarily reactive towards nucleophiles through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comyoutube.com Strong nucleophiles can directly attack the electrophilic carbonyl carbon. Weaker nucleophiles often require acid catalysis to activate the carbonyl group. youtube.com Besides hydrolysis, other important nucleophilic acyl substitution reactions include transesterification, where an incoming alcohol displaces the original alcohol portion of the ester, and aminolysis, where an amine reacts to form an amide. libretexts.orgyoutube.com

The conjugated diene system of this compound can also participate in free radical reactions . For example, in the presence of a radical initiator (like a peroxide), HBr can add across the diene system via a radical chain mechanism. This type of reaction typically yields the 1,4-addition product almost exclusively. The conjugated double bonds also make the molecule susceptible to radical polymerization, where radical species initiate a chain reaction leading to the formation of a polymer with the ester group as a pendant side chain. nih.gov

As a conjugated diene, this compound can undergo pericyclic reactions , the most notable of which is the Diels-Alder reaction. wikipedia.org In this [4+2] cycloaddition, the diene reacts with an alkene or alkyne (the dienophile) to form a six-membered ring in a concerted fashion. wikipedia.orgyoutube.com For the reaction to occur, the diene must be in the s-cis conformation. youtube.com The reactivity of the Diels-Alder reaction is enhanced if the dienophile possesses electron-withdrawing groups. youtube.com The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. youtube.com

Kinetic studies of the formation and degradation of esters provide insight into reaction rates and the factors that influence them. The kinetics of esterification are often complex, being influenced by temperature, catalyst concentration, and the molar ratio of reactants. mdpi.com For acid-catalyzed esterification, the reaction is typically first-order with respect to the alcohol and the carboxylic acid. The rate of reaction increases with temperature, following the Arrhenius equation. matec-conferences.org

Below is a table showing representative kinetic data for related esterification reactions.

| Reaction | Catalyst | Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Reference |

| Esterification of Fatty Acids with Methanol | Acid | 150-190 | 32.9 - 34.1 | mdpi.com |

| Transesterification of Triglycerides | Acid | 150-190 | 50.8 - 59.0 | mdpi.com |

| Transesterification of Triglycerides | Base | Not specified | 33.6 - 84.0 | mdpi.com |

This table provides example activation energies for analogous esterification and transesterification reactions, illustrating the typical energy barriers for these transformations.

Kinetic Studies of Relevant Chemical Transformations

Rate-Determining Steps in Multistep Mechanisms

The generally accepted mechanism for acid-catalyzed esterification proceeds through the following key stages:

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of methylbutyric acid by an acid catalyst. This initial step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Alcohol: The hydroxyl group of 2,4-hexadien-1-ol then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is subsequently transferred from the attacking alcohol's oxygen to one of the original hydroxyl groups of the carboxylic acid, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: In the final step, the protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst.

For most simple esterifications, the nucleophilic attack of the alcohol on the protonated carbonyl carbon (Step 2) is considered the rate-determining step. This is because it involves the collision and bond formation between two separate molecules, which generally has a higher energy barrier than the subsequent proton transfer and elimination steps.

However, the specific rate-determining step can be influenced by the steric hindrance of the reactants. If either the carboxylic acid or the alcohol is sterically bulky, the formation of the tetrahedral intermediate or the subsequent elimination of water could become the slowest step. In the case of this compound synthesis, while methylbutyric acid is relatively small, the conjugated diene system in 2,4-hexadien-1-ol could potentially influence the stability of intermediates and transition states, although significant steric hindrance is not immediately apparent.

Activation Energy Profiles of Key Reactions

A representative activation energy profile for the acid-catalyzed esterification of methylbutyric acid and 2,4-hexadien-1-ol would feature several peaks, each corresponding to the transition state of an elementary step. The highest peak would correspond to the rate-determining step.

Table 1: Activation Energies for Various Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Activation Energy (kJ/mol) |

| Acetic Acid | 1-Methoxy-2-propanol | Amberlyst-35 (ion-exchange resin) | 62.0 ± 0.2 nih.gov |

| Oleic Acid | Methanol | Sulfuric Acid | Not specified, but kinetic models were developed. |

| Lauric Acid | Ethanol | ZnL2 | Kinetic studies have been performed. |

This interactive table provides examples of activation energies for different esterification reactions, illustrating the typical range of values. The specific activation energy for the synthesis of this compound would require dedicated experimental investigation.

The values presented in the table highlight the variability in activation energies depending on the specific reactants and catalysts employed. For instance, the use of a solid acid catalyst like Amberlyst-35 in the synthesis of 1-methoxy-2-propyl acetate results in an activation energy of approximately 62 kJ/mol. nih.gov It is plausible that the activation energy for the synthesis of this compound would fall within a similar range, though this remains to be experimentally verified. Computational modeling could also offer valuable theoretical insights into the transition state structures and the activation energy profile for this specific reaction.

Ecological and Biological Roles of 2,4 Hexadienyl Methylbutyrate

Role as Semiochemicals in Interspecies Communication

Semiochemicals are signaling molecules that mediate interactions between organisms. 2,4-Hexadienyl methylbutyrate and its derivatives are integral to this chemical language, influencing the behavior of a wide range of species, particularly insects.

While direct evidence for this compound as a primary pheromone is limited in the current body of research, the significance of methylbutanoate derivatives as crucial components of mealybug pheromones is well-documented. Mealybug (family Pseudococcidae) sex pheromones are often complex blends of terpenoid esters, with the acid moiety playing a critical role in species specificity.

Research has shown that different mealybug species utilize distinct but structurally related compounds to attract mates, thereby ensuring reproductive isolation. For instance, the Madeira mealybug (Phenacoccus madeirensis) uses a combination of (1R,3R)-trans-chrysanthemyl (R)-2-methylbutanoate and (R)-lavandulyl (R)-2-methylbutanoate as its sex pheromone. researchgate.net Similarly, other mealybug species have been found to produce pheromones containing various esters of chrysanthemic acid and other terpene alcohols. researchgate.net The structural similarity of this compound to these identified pheromones suggests its potential as a component in the pheromone blends of yet unstudied insect species. The specificity of these chemical signals is crucial for mealybug males, which are often fragile and short-lived, to efficiently locate conspecific females for mating. nih.gov

Table 1: Examples of Methylbutanoate Derivatives as Mealybug Pheromones

| Mealybug Species | Pheromone Component(s) |

| Madeira Mealybug (Phenacoccus madeirensis) | (1R,3R)-trans-chrysanthemyl (R)-2-methylbutanoate, (R)-lavandulyl (R)-2-methylbutanoate researchgate.net |

| Citrophilus Mealybug (Pseudococcus calceolariae) | (1R,3R)-chrysanthemyl (R)-2-acetoxy-3-methylbutanoate researchgate.net |

| Vine Mealybug (Planococcus ficus) | (S)-(+)-lavandulyl senecioate |

| Pink Hibiscus Mealybug (Maconellicoccus hirsutus) | (R)-lavandulyl (S)-2-methylbutanoate |

Chemoattractant and Repellent Functions

The role of volatile organic compounds as chemoattractants or repellents is a cornerstone of chemical ecology. While specific studies detailing these functions for this compound are not abundant, the broader class of unsaturated esters is known to elicit behavioral responses in insects. These compounds can act as attractants, guiding insects to food sources or oviposition sites, or as repellents, deterring herbivores and predators. The response of an insect to a particular compound is highly species-specific and context-dependent.

For example, a related compound, (E,E)-2,4-Hexadienyl acetate (B1210297), has been identified as a semiochemical, indicating the potential for this class of compounds to modify insect behavior. The specific chemoattractant or repellent properties of this compound would likely depend on the insect species and the ecological context of the interaction.

Contribution to Natural Volatile Profiles

Volatile profiles of plants and foods are complex mixtures of numerous compounds that collectively create a characteristic scent or flavor. This compound is a contributor to these profiles, influencing interactions with other organisms and human perception of flavor and aroma.

Floral scents are critical for attracting pollinators, and volatile esters are common constituents of these fragrances. researchgate.net These chemical signals, in concert with visual cues, guide pollinators to flowers, facilitating plant reproduction. researchgate.netbotany.one The composition of a floral scent can be highly specific, attracting a particular suite of pollinators while deterring others. escholarship.org

While the presence of this compound in specific floral scents is not extensively documented, the contribution of various butanoate and hexanoate esters to floral bouquets is well-established. For example, compounds such as ethyl 2-methylbutanoate and ethyl butanoate are major components in the floral scent of some bat-pollinated flowers. researchgate.net The unique chemical structure of this compound, with its conjugated double bonds, would contribute a distinct note to a floral scent profile, potentially playing a role in the specificity of pollinator attraction. escholarship.org The diversity of floral volatiles, including esters, is shaped by both biotic and abiotic factors, leading to a wide array of chemical signals that mediate plant-pollinator interactions. researchgate.net

In the realm of food science, this compound is recognized for its contribution to the flavor and aroma of various products. Its sensory profile is often described as fruity, green, and wine-like, with cheesy and dairy nuances. thegoodscentscompany.com This makes it a valuable component in the formulation of flavors for tropical fruit compositions, as well as dairy products, butterscotch, and caramel. thegoodscentscompany.com

The closely related compound, 2,4-Hexadienyl butyrate (B1204436) (also known as sorbyl butyrate), shares a similar sensory profile and is used in tropical fruit and dairy compositions. thegoodscentscompany.com The presence of such compounds in natural food systems, like tropical fruits, contributes to their characteristic and appealing aromas. In dairy products, these esters can be formed during fermentation and aging processes, adding complexity to the final flavor profile.

Table 2: Sensory Profile of 2,4-Hexadienyl Butyrate

| Sensory Attribute | Description |

| Odor | Fruity, green, winey, cheesy, dairy thegoodscentscompany.com |

| Taste | Fruity, cheesy, dairy thegoodscentscompany.com |

| Applications | Tropical fruit compositions, dairy products, butterscotch, caramel thegoodscentscompany.com |

Ecological Interactions Beyond Direct Signaling

The ecological roles of volatile organic compounds like this compound extend beyond direct signaling between two organisms. Once released into the environment, these compounds can undergo chemical transformations and participate in broader ecological processes.

Vegetative plant volatiles, including esters, are released into the atmosphere where they can be modified by abiotic factors such as oxidants and air humidity. nih.gov These reactions can alter the chemical nature of the original compound, potentially leading to the formation of new signaling molecules or compounds with different ecological effects. Furthermore, the release of these volatiles from plant tissues can be influenced by wounding from herbivores, which in turn can signal to other organisms in the ecosystem, such as predators or parasites of the herbivores. nih.gov

The multifaceted nature of volatile organic compounds means that a single molecule can have diverse functions depending on the context. nih.gov While the specific indirect ecological interactions of this compound are an area for further research, its properties as a volatile ester suggest it is an active participant in the complex chemical ecology of its environment.

Involvement in Plant-Herbivore Interactions

For instance, (E,E)-2,4-hexadienyl acetate has been identified as a pheromone for several species within the Lygaeidae family, commonly known as milkweed bugs. pherobase.com These insects are herbivores that feed on the seeds of various plants. The use of pheromones allows for efficient mate-finding and aggregation on suitable host plants, thereby influencing the patterns of herbivory.

Table 1: Insects Utilizing (E,E)-2,4-Hexadienyl Acetate as a Pheromone

| Family | Subfamily | Tribe | Species | Common Name | Pheromone Function |

| Lygaeidae | Lygaeinae | - | Neacoryphus bicrucis | - | Pheromone |

| Lygaeidae | Lygaeinae | - | Oncopeltus cingulifer | - | Pheromone |

| Lygaeidae | Lygaeinae | - | Oncopeltus fasciatus | Large milkweed bug | Pheromone |

| Lygaeidae | Lygaeinae | - | Oncopeltus unifasciatellus | - | Pheromone |

| Lygaeidae | Lygaeinae | Lygaeini | Lygaeus kalmii | Small milkweed bug | Pheromone |

| Lygaeidae | Lygaeinae | - | Spilostethus rivularis | Rivulet milkweed bug | Allomone |

Data sourced from The Pherobase. pherobase.com

The role of such compounds is not limited to attraction. In some contexts, they can act as allomones, which are chemical signals that benefit the emitter but not the receiver. For example, in Spilostethus rivularis, (E,E)-2,4-hexadienyl acetate functions as an allomone. pherobase.com

While the direct emission of this compound from plants as a defense mechanism against herbivores has not been documented, plants are known to release a vast array of volatile organic compounds in response to herbivore damage. These volatiles can serve to attract natural enemies of the herbivores, such as predators and parasitoids, in a phenomenon known as "indirect defense." Given its chemical structure, it is plausible that this compound or similar esters could be part of such induced volatile blends in some plant species, although specific research is needed to confirm this.

Role in Microbial Ecology and Secondary Metabolite Expression

The involvement of this compound in microbial ecology and its effect on the expression of secondary metabolites by other microbes is an area with a significant lack of specific research. However, the broader class of microbial volatile organic compounds (mVOCs) is known to play a critical role in mediating interactions between microorganisms. nih.govnih.gov

Microbes, including bacteria and fungi, produce a diverse array of volatile compounds that can act as signaling molecules, facilitating both intra- and interspecific communication. nih.gov These mVOCs are involved in a variety of ecological processes, including:

Antagonism and Competition: Some mVOCs have antimicrobial properties and can inhibit the growth of competing microorganisms. This chemical warfare is a key factor in structuring microbial communities in environments like the soil.

Symbiosis and Cooperation: Volatiles can also mediate mutualistic interactions. For instance, certain bacterial volatiles can promote the growth of beneficial fungi.

Quorum Sensing: Although less common for volatile compounds compared to diffusible signals, some mVOCs may play a role in quorum sensing, a mechanism of gene regulation in response to cell population density.

The production of secondary metabolites by microbes is often tightly regulated and can be influenced by environmental cues, including the presence of other organisms. nih.gov Volatile compounds produced by one microorganism can trigger or suppress the expression of biosynthetic gene clusters for secondary metabolites in another. This can lead to the production of antibiotics, pigments, or other bioactive compounds. While there is no direct evidence linking this compound to these processes, its nature as a volatile ester makes it a potential candidate for involvement in such chemical communication networks within microbial communities. Further research is required to explore the production of this specific compound by microorganisms and its subsequent effects on the secondary metabolism of neighboring microbes.

Analytical Chemistry of 2,4 Hexadienyl Methylbutyrate

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for isolating 2,4-hexadienyl methylbutyrate from complex mixtures, enabling its accurate measurement.

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. thepharmajournal.comnih.gov When coupled with a mass spectrometer (MS), GC-MS provides high chromatographic resolution and sensitive, compound-specific detection. nih.gov This combination allows for both the quantification and identification of unknown volatile substances based on their characteristic and reproducible fragmentation spectra and retention times. nih.gov

For the analysis of esters similar to this compound in food and beverage samples, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique, followed by GC-MS analysis. mdpi.commdpi.com This method is effective for extracting and concentrating volatile and semi-volatile compounds from a sample matrix. embrapa.br The identification of compounds is typically achieved by comparing their mass spectra and retention indices with those of reference compounds and databases. scielo.br

Table 1: Typical GC-MS Parameters for Volatile Ester Analysis

| Parameter | Typical Setting |

|---|---|

| Column | DB-5 or HP-5MS fused silica (B1680970) capillary column (e.g., 60 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 230-260°C |

| Oven Temperature Program | Initial temperature of 40-60°C, ramped to 230-250°C |

| MS Detector | Electron Impact (EI) ionization at 70 eV |

| Mass Range | m/z 30-450 |

| Ion Source Temperature | 230°C |

High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile or are thermally unstable for GC analysis. analyticalanswersinc.com When combined with mass spectrometry, LC-MS is a powerful tool for the analysis of complex mixtures. semanticscholar.orgnih.gov This is particularly relevant for analyzing this compound within a complex food or biological matrix, where other non-volatile components are present.

The use of LC-MS allows for the separation of the analyte from the matrix, followed by its sensitive and selective detection by the mass spectrometer. nih.gov Reversed-phase HPLC is a common mode used for the separation of esters. sielc.com For mass spectrometric detection, electrospray ionization (ESI) is a soft ionization technique that is well-suited for generating molecular ions of the analytes with minimal fragmentation. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced speed, resolution, and sensitivity compared to conventional HPLC. monadlabtech.comwaters.com UPLC systems utilize columns with smaller particle sizes (typically 1.7 µm), which leads to more efficient separations. monadlabtech.com This technology operates at higher pressures than HPLC, allowing for faster analysis times without compromising resolution. waters.com

The application of UPLC, particularly when coupled with tandem mass spectrometry (UPLC-MS/MS), is beneficial for the high-throughput analysis of key flavor and aroma compounds in various food matrices. researchgate.nettum.de This approach allows for the simultaneous quantification of a wide range of analytes, including esters like this compound, with high sensitivity and in a shorter timeframe. researchgate.nettum.de

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in the identification of unknown compounds. nih.gov HRMS is increasingly becoming the standard for the analysis of complex samples due to its ability to distinguish between compounds with very similar nominal masses. nih.gov

Tandem mass spectrometry (MS/MS) is another powerful technique for structural elucidation. nih.gov In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides detailed structural information about the precursor ion. chempedia.info For this compound, MS/MS analysis would reveal characteristic fragments corresponding to the hexadienyl and methylbutyrate moieties, thus confirming its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including the determination of stereochemistry. nih.govresearchgate.net Both ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of this compound.

Table 2: Predicted ¹H NMR Chemical Shifts for the Hexadienyl Moiety of Sorbate (B1223678) Esters

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H2 | ~5.8 | d | ~15 |

| H3 | ~7.2 | dd | ~15, ~10 |

| H4 | ~6.2 | dd | ~15, ~10 |

| H5 | ~6.0 | dq | ~15, ~7 |

| H6 (CH₃) | ~1.8 | d | ~7 |

| OCH₂ | ~4.7 | d | ~6 |

Data is predictive and based on analogous structures like ethyl sorbate.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques for elucidating the structural features of molecules like this compound by identifying their functional groups.

Infrared (IR) Spectroscopy operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that serves as a molecular "fingerprint". For this compound, the key functional groups—ester, conjugated diene, and alkyl groups—produce distinct absorption bands. The C=O stretch of the ester group is particularly prominent, appearing as a strong, sharp peak. The conjugated C=C bonds of the hexadienyl chain also give rise to characteristic absorptions, though typically of moderate intensity.

Interactive Table: Predicted IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene (=C-H) | Stretch | 3100 - 3010 | Medium |

| Alkane (C-H) | Stretch | 3000 - 2850 | Medium-Strong |

| Ester (C=O) | Stretch | 1750 - 1735 | Strong |

| Alkene (C=C) | Stretch (Conjugated) | 1650 - 1600 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated π-electron systems. Molecules with alternating single and double bonds, such as the 2,4-hexadienyl moiety in the target compound, can absorb UV or visible light to promote an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). The wavelength of maximum absorbance (λmax) is directly related to the extent of conjugation; longer conjugated systems decrease the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths. For this compound, the conjugated diene system is the primary chromophore and is expected to exhibit strong absorption in the UV region due to a π → π* transition.

Modern Paradigms in Analytical Method Development

The development of analytical methods for compounds like this compound has evolved beyond traditional approaches to embrace systematic, efficient, and environmentally conscious frameworks. These modern paradigms, including Green Analytical Chemistry and Analytical Quality by Design, aim to create methods that are not only accurate and reliable but also sustainable and robust throughout their lifecycle.

Application of Green Analytical Chemistry Principles

Green Analytical Chemistry (GAC) applies the principles of green chemistry to analytical practices, aiming to minimize the environmental impact of chemical measurements and promote safer laboratory environments. This approach focuses on reducing or eliminating the use of hazardous solvents, minimizing energy consumption, and decreasing waste generation. When developing an analytical method for this compound, GAC principles guide the selection of instruments, reagents, and procedures to ensure sustainability. For example, in a chromatographic method, this could involve using benign mobile phases like supercritical carbon dioxide, reducing the scale of the analysis to consume fewer materials, or employing solvent-free sample preparation techniques.

Interactive Table: Principles of Green Analytical Chemistry (GAC) in Practice

| GAC Principle | Application to Analysis of this compound |

|---|---|

| Waste Prevention | Design methods to minimize waste; for instance, using miniaturized systems that require smaller sample and solvent volumes. |

| Safer Solvents & Auxiliaries | Replace toxic organic solvents (e.g., acetonitrile, hexane) with greener alternatives like ethanol, water, ionic liquids, or supercritical fluids in chromatographic separations. |

| Energy Efficiency | Select analytical instruments with lower energy demands. Opt for methods that can be performed at ambient temperature and pressure where feasible. |

| Use of Renewable Feedstocks | Utilize solvents and materials derived from renewable sources, such as bio-based silica for chromatographic columns. |

| Reduce Derivatives | Avoid unnecessary derivatization steps that consume additional reagents and generate waste. |

| Real-time Analysis | Employ direct analytical techniques to allow for real-time process monitoring, preventing the need for extensive sample preparation. |

Integration of Analytical Quality by Design (AQbD) Frameworks

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based framework for developing analytical methods. Unlike traditional "one-factor-at-a-time" approaches, AQbD begins with predefined objectives and emphasizes a thorough understanding of the method variables that influence its performance. The goal is to build quality, robustness, and reliability into the method from the very beginning.

The AQbD process results in a well-understood and robust method that consistently delivers its intended performance. A key output is the Method Operable Design Region (MODR), which is a multidimensional space of method parameters that have been demonstrated to provide acceptable results. Operating within the MODR ensures the method's reliability and reduces the likelihood of out-of-specification (OOS) results.

| 6. Control Strategy & Lifecycle Management | Implement a control strategy (e.g., system suitability tests) and continuously monitor the method's performance over its lifetime. | The control strategy would include routine checks to ensure the chromatographic system operates within the established MODR. |

Derivatives, Analogs, and Structure Activity Relationships

Structural Analogs of 2,4-Hexadienyl Methylbutyrate

Structural analogs of this compound are compounds that share a similar chemical framework but differ in specific functional groups or structural features. Investigating these analogs provides valuable insight into how subtle molecular changes can influence physical, chemical, and biological properties.

Modifying the ester group attached to the 2,4-hexadienyl backbone leads to a family of related compounds with distinct characteristics. Key examples include 2,4-hexadienyl acetate (B1210297), 2,4-hexadienyl propionate, and 2,4-hexadienyl isobutyrate. These variations primarily influence organoleptic properties, such as aroma and taste, as well as physical properties like boiling point and density.

2,4-Hexadienyl Acetate: This analog is an acetate ester formed from hexa-2,4-dien-1-ol and acetic acid nih.gov. It is described as a colorless liquid with a powerful, sweet, pineapple-like aroma nih.govchemicalbook.com. Its taste profile at 25 ppm in water is characterized as fresh, green, herbal, and metallic chemicalbook.com.

2,4-Hexadienyl Propionate: This compound is the propanoate ester of 2,4-hexadien-1-ol cas.org. It shares the same dienyl core but has a slightly larger ester group than the acetate analog.

2,4-Hexadienyl Isobutyrate: Also known as sorbyl isobutyrate, this analog features a branched isobutyrate group thegoodscentscompany.comchemspider.com. It is noted for its sweet, pineapple, nutty, and spicy notes, and is used to create overripe pear, apple, mango, and guava flavors thegoodscentscompany.com.

The following table summarizes the properties of these key analogs:

Interactive Data Table: Properties of 2,4-Hexadienyl Ester Analogs

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Aroma Profile |

| 2,4-Hexadienyl Acetate | C8H12O2 | 140.18 | 192-193 | Powerful, sweet, pineapple nih.govchemicalbook.com |

| 2,4-Hexadienyl Propionate | C9H14O2 | 154.21 | 120 (@ 28 Torr) cas.org | Fruity, green |

| 2,4-Hexadienyl Isobutyrate | C10H16O2 | 168.23 | ~237 (estimate) chemicalbook.com | Sweet, pineapple, nutty, spicy thegoodscentscompany.com |

The geometry of the double bonds in the 2,4-hexadienyl moiety gives rise to geometric isomerism, specifically E/Z isomerism. The "E" (entgegen, German for opposite) and "Z" (zusammen, German for together) notations describe the spatial arrangement of substituents around a double bond studymind.co.uk. The relative orientation of the higher-priority groups determines whether an isomer is E or Z studymind.co.ukfiveable.me.

For 2,4-hexadienyl esters, the most common and stable form is the (2E,4E)-isomer, often referred to as the trans,trans-isomer chemicalbook.com. Different isomers, such as (Z,Z)-, (E,Z)-, or (Z,E)-, will have distinct physical and chemical properties due to differences in molecular shape, which affects factors like steric hindrance and dipole moments fiveable.me. These structural differences can influence how the molecule interacts with biological receptors, such as olfactory receptors, leading to different perceived scents. For example, studies on related conjugated dienes like 2,4-hexadiene show that different isomers possess distinct potential energy profiles, which can affect their stability and reactivity researchgate.net.

Unsaturated esters are a broad class of compounds with significant biological importance. They are fundamental components of lipids (triesters) and play crucial roles in energy storage and cell structure bris.ac.ukwikipedia.org. The presence of double bonds, particularly in the cis configuration, creates kinks in fatty acid chains, preventing tight packing and resulting in lower melting points, which is why oils rich in unsaturated fats are typically liquid at room temperature bris.ac.uk.

Beyond their structural roles, unsaturated esters function as signaling molecules. For instance, (Z)-7-dodecenyl acetate is a pheromone released by female Asian elephants to signal mating readiness bris.ac.uk. In the realm of flavor and fragrance, many unsaturated esters contribute to the characteristic aromas of fruits and other natural products. Furthermore, α,β-unsaturated esters are recognized for their diverse applications in medicinal chemistry, with derivatives being investigated for antimicrobial, anti-inflammatory, and anticancer properties sapub.orgresearchgate.net. The conjugated α,β-unsaturated carbonyl structure is a key feature that can lead to biological activity through interactions with cellular components nih.gov.

Derivatives of the Methylbutyrate Moiety

Just as the dienyl portion can be varied, the methylbutyrate moiety can also be structurally modified. These alterations can fine-tune the molecule's properties for various applications.

Modifying the branched alkyl chain of the methylbutyrate group, for example, by changing the position of the methyl group or altering the chain length, would create a new series of esters. While specific research on modifications to the methylbutyrate portion of this compound is limited, general principles of organic chemistry suggest that such changes would impact the molecule's steric profile and lipophilicity. These changes could, in turn, affect its aroma, solubility, and biological activity.

Methylbutanoate esters are widely found in nature and are significant contributors to the aroma of many fruits, particularly apples acs.org. Research has identified a variety of these esters, where the alcohol portion is varied. Examples include:

Ethyl 2-methylbutanoate: Known for its intense apple-like, green, and fruity odor, it has a very low aroma threshold of 0.1 ppb acs.org.

Hexyl 2-methylbutanoate: This ester also possesses a characteristic apple-like aroma acs.org.

Propyl 2-methylbutanoate and Butyl 2-methylbutanoate: These are also important components of apple aroma acs.orgresearchgate.net.

Studies on apples show that the production of various 2-methylbutanoate esters (including those with ethyl, propyl, butyl, pentyl, and hexyl groups) changes as the fruit ripens and senesces, highlighting their role in fruit flavor development researchgate.netresearchgate.net. The investigation of these related esters provides a broader context for understanding how the methylbutyrate structure contributes to the sensory profiles of natural products.

HMB and its Structural Analogs in Biochemical Research

Beta-hydroxy-beta-methylbutyrate (HMB), a metabolite of the essential branched-chain amino acid leucine (B10760876), serves as a significant subject of biochemical research for its roles in protein metabolism and cell regulation. mdpi.comscilit.comnih.gov Approximately 5% of dietary leucine is converted into HMB in the body. researchgate.net Its primary areas of investigation are its anticatabolic, anabolic, and lipolytic effects. mdpi.comresearchgate.net

In biochemical studies, HMB has demonstrated a capacity to enhance muscle protein synthesis while concurrently reducing protein breakdown. mdpi.comnih.gov The mechanisms underlying these effects are multifaceted. HMB up-regulates protein synthesis through the activation of the mammalian target of rapamycin (mTOR) pathway and can stimulate the proliferation and differentiation of muscle stem cells via the MAPK/ERK and PI3K/Akt pathways. researchgate.netmskcc.org Simultaneously, it attenuates muscle protein degradation by inhibiting the ubiquitin-proteasome proteolytic pathway. researchgate.netnih.gov

Another key area of research involves HMB's role as a precursor for cholesterol synthesis. researchgate.net Within the cell, HMB can be converted to β-hydroxy-β-methylglutaryl-coenzyme A (HMG-CoA), a critical substrate for the synthesis of cholesterol, which is vital for maintaining cell membrane integrity and function. researchgate.netresearchgate.netnih.gov This has led to investigations into HMB's ability to stabilize cell membranes, particularly in muscle cells under stress. researchgate.net

Research has also explored the synergistic effects of HMB when combined with other compounds, such as the amino acids arginine and glutamine. Studies in patients with chronic diseases have shown that such mixtures can help maintain lean body mass. mdpi.com These investigations are crucial in the development of nutritional supplements for clinical populations experiencing muscle wasting (cachexia or sarcopenia) and for athletes seeking to mitigate exercise-induced muscle damage. mdpi.comresearchgate.netmskcc.org

Table 1: Investigated Biochemical Functions of HMB

| Biochemical Function | Mechanism of Action | Research Application |

|---|---|---|

| Anabolic Effects | Activation of mTOR and PI3K/Akt pathways | Muscle hypertrophy, recovery from muscle wasting |

| Anticatabolic Effects | Inhibition of the ubiquitin-proteasome pathway | Prevention of muscle loss during illness or intense exercise |

| Cell Membrane Stability | Precursor for cholesterol synthesis via HMG-CoA | Protection against exercise-induced muscle damage |

| Immune Modulation | Combination with arginine and glutamine | Amelioration of immune status in clinical populations |

Stereochemical Impact on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many natural compounds, particularly pheromones. nih.govnih.govmdpi.com The specific spatial orientation of functional groups can dramatically affect a molecule's interaction with biological receptors, leading to distinct physiological or behavioral responses. mdpi.com For chiral pheromones, different stereoisomers can elicit varied, and sometimes opposite, effects. nih.govresearchgate.net

Enantiomeric and Diastereomeric Effects in Pheromonal Responses

The communication systems of insects, which are heavily reliant on chemical signals, demonstrate a high degree of stereochemical specificity. The biological response to a chiral pheromone often depends on the absolute configuration of its stereocenters. nih.gov Extensive research has revealed several distinct relationships between stereoisomerism and bioactivity in pheromonal communication. nih.goviupac.org

Synergistic Activity: In some cases, a mixture of enantiomers is required to elicit a behavioral response. A classic example is sulcatol, the aggregation pheromone of the ambrosia beetle. Neither the isolated (R)- nor (S)-enantiomer is active on its own; however, a mixture of the two is highly attractive to the insect. nih.gov

Antagonistic Effects: For certain species, one enantiomer is a potent attractant while its mirror image acts as an inhibitor. Disparlure, the sex pheromone of the female gypsy moth (Lymantria dispar L.), illustrates this phenomenon. The naturally occurring (+)-enantiomer is the bioactive attractant, whereas the unnatural (-)-enantiomer can significantly reduce the response of male moths to the active isomer. nih.gov

Enantiomer-Specific Responses: A particularly complex relationship is observed with olean, the sex pheromone of the olive fruit fly (Bactrocera oleae). The (R)-enantiomer activates male flies, while the (S)-enantiomer is active against females. nih.govresearchgate.net This demonstrates how different enantiomers can be processed by the olfactory systems of the sexes to trigger distinct behaviors.

Single Active Isomer: The most common scenario is where only one specific stereoisomer is biologically active. For instance, in the cases of the pheromones trogodermal, exo-brevicomin, and frontalin, only a single enantiomer demonstrates high bioactivity. nih.gov

These diverse enantiomeric and diastereomeric effects underscore the precision of pheromone-receptor interactions and the necessity of stereochemically pure synthetic pheromones for effective use in pest management strategies. nih.goviupac.org

Table 2: Examples of Stereochemical Effects in Pheromonal Responses

| Pheromone | Organism | Enantiomeric/Diastereomeric Effect |

|---|---|---|

| Sulcatol | Ambrosia Beetle | Synergistic: Mixture of (R) and (S) enantiomers required for activity. nih.gov |

| Disparlure | Gypsy Moth | Antagonistic: (+)-enantiomer is active; (-)-enantiomer is inhibitory. nih.gov |

| Olean | Olive Fruit Fly | Sex-Specific: (R)-enantiomer attracts males; (S)-enantiomer affects females. nih.govresearchgate.net |

| Exo-Brevicomin | Western Pine Beetle | Single Active Isomer: Only the (+)-enantiomer is bioactive. nih.goviupac.org |

Chiral Synthesis of Optically Active Analogs

Given that insects often produce pheromones in minute quantities, chemical synthesis is indispensable for obtaining the amounts needed for structural confirmation and for large-scale field applications in pest control. researchgate.netwikipedia.org The synthesis of optically active pheromone analogs requires highly stereoselective methods to produce specific enantiomers or diastereomers, allowing researchers to probe the structure-activity relationships. sioc-journal.cnnih.gov

Several key strategies have been developed for the chiral synthesis of pheromones:

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Compounds such as tartaric acid, malic acid, amino acids, and carbohydrates (like 2-deoxy-D-ribose) provide a scaffold with pre-existing stereocenters from which the target pheromone can be constructed. nih.govsfu.ca

Asymmetric Synthesis: These methods create the desired stereocenters during the synthetic sequence.

Enzymatic Reactions: Enzymes are highly effective chiral catalysts. A common technique is the enzymatic desymmetrization of meso-diols or meso-diacetates to yield optically active monoacetates, which can then be converted to the target molecule. iupac.orgnih.gov

Stereoselective Reagents and Catalysts: Modern organic synthesis employs a range of reactions that can introduce chirality with high selectivity, including asymmetric epoxidations and dihydroxylations. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary, such as an Evans's template, can be temporarily attached to the substrate to direct a reaction to occur stereoselectively. The auxiliary is then removed, leaving an enantiomerically enriched product. researchgate.net

Key Synthetic Reactions: The construction of pheromone carbon skeletons often relies on powerful carbon-carbon bond-forming reactions. These include Li₂CuCl₄-catalyzed coupling of chiral tosylates with Grignard reagents and the Wittig reaction, which is particularly useful for the stereoselective formation of (Z)-double bonds. researchgate.netwikipedia.org Other important reactions include Yamaguchi esterification for the formation of esters. researchgate.net

The development of these synthetic methodologies has been crucial for advancing the field of chemical ecology, enabling the unambiguous determination of the absolute configuration of natural pheromones and providing a reliable supply of these compounds for agricultural and research purposes. sioc-journal.cnnih.gov

Table 3: Common Strategies in Chiral Pheromone Synthesis

| Synthetic Strategy | Description | Example Application/Reaction |

|---|---|---|

| Chiral Pool | Using naturally occurring chiral molecules as starting materials. | Synthesis from tartaric acid, malic acid, or sugars. nih.govsfu.ca |

| Enzymatic Desymmetrization | Using enzymes to selectively react with one functional group of a symmetric molecule. | Conversion of a meso-diol to an optically active monoacetate. iupac.orgnih.gov |

| Asymmetric Catalysis | Using chiral catalysts to favor the formation of one stereoisomer. | Asymmetric epoxidation or dihydroxylation. wikipedia.org |

| Chiral Auxiliaries | Temporarily incorporating a chiral molecule to direct a reaction's stereochemistry. | Use of Evans's template to introduce a chiral methyl group. researchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| (S)-malic acid |

| This compound |

| 2-deoxy-D-ribose |

| Arginine |

| Beta-hydroxy-beta-methylbutyrate (HMB) |

| Beta-hydroxy-beta-methylglutaryl-coenzyme A (HMG-CoA) |

| Disparlure |

| Exo-brevicomin |

| Frontalin |

| Glutamine |

| Grignard reagents |

| Leucine |

| Olean |

| Sulcatol |

| Tartaric acid |

Industrial and Academic Applications of 2,4 Hexadienyl Methylbutyrate Non Health/non Dosage Focused

Flavor and Fragrance Industry Applications

2,4-Hexadienyl butyrate (B1204436) is a significant specialty aroma chemical valued for its distinct sensory characteristics. It is utilized in both the flavor and fragrance sectors to impart specific olfactory and gustatory profiles to a wide array of consumer products.

The table below details the organoleptic properties of 2,4-Hexadienyl butyrate, which are key to its application in food and beverage formulations.

| Sensory Characteristic | Description |

| Odor Type | Fruity, Green, Winey, Cheesy, Dairy |

| Odor Description | At 100% concentration, it presents as a cheesy, dairy odor with a buttery nuance. |

| Flavor Type | Fruity, Cheesy, Dairy |

| Taste Description | The taste is characterized by fruity, cheesy, and dairy notes. |

This data is compiled from "The Good Scents Company."

The aromatic profile of 2,4-Hexadienyl butyrate allows it to be blended with other aroma chemicals to create complex and desirable fragrances. Its application is particularly noted in tropical fruit compositions. thegoodscentscompany.com

Agrochemical and Pest Management Sector

While direct evidence of 2,4-Hexadienyl butyrate's application as a semiochemical is limited in publicly available research, the broader class of butyrate esters and related hexenyl compounds are subjects of study and application in pest management and sustainable agriculture.

Research into the chemical ecology of insects has identified various esters, including butyrates, as components of insect pheromones and kairomones. For instance, hexyl butyrate and (E)-2-hexenyl butyrate are recognized as sex pheromones in numerous species of the Miridae family (plant bugs). While not the specific compound of focus, this highlights the potential for butyrate esters with similar structural features to have semiochemical activity. The development of such compounds can lead to species-specific lures for monitoring insect populations and for use in "attract-and-kill" or mating disruption strategies, which are considered more environmentally benign than broad-spectrum insecticides.

A related compound, (Z)-3-hexenyl butyrate, has been identified as a volatile organic compound (VOC) that can induce stomatal closure in plants. plantbiologyconference.comnih.govbiorxiv.org This is a significant finding for sustainable agriculture as controlled stomatal closure can help plants conserve water under drought stress and can also be a defense mechanism against the entry of certain pathogens. nih.govbiorxiv.org Exogenous application of (Z)-3-hexenyl butyrate has been shown to enhance resistance to bacterial and fungal pathogens in tomato and potato plants under field conditions. nih.govbiorxiv.org Furthermore, in grapevines, it has been observed to act as a ripening inducer. mdpi.com

These findings on a closely related isomer suggest a potential area of research for 2,4-Hexadienyl butyrate to explore if it possesses similar properties that could be harnessed for developing sustainable agricultural products to enhance crop resilience to biotic and abiotic stresses.

Chemical Synthesis and Specialty Chemical Production

2,4-Hexadienyl butyrate is a specialty chemical primarily produced for the flavor and fragrance industry. The synthesis of this and other butyrate esters can be achieved through various chemical and enzymatic methods.

One common method for synthesizing esters is through the esterification of an alcohol with a carboxylic acid. In the case of 2,4-Hexadienyl butyrate, this would involve the reaction of 2,4-hexadienol with butyric acid or a derivative such as butyryl chloride or butyric anhydride (B1165640).

Enzymatic synthesis, often utilizing lipases, is an alternative and increasingly popular "green" chemistry approach. For example, the synthesis of a related compound, hexyl butyrate, has been optimized using immobilized Candida rugosa lipase (B570770). nih.gov This method is valued for its specificity and operation under milder conditions compared to traditional chemical synthesis. A similar enzymatic approach could be applicable for the industrial production of 2,4-Hexadienyl butyrate.

As a specialty chemical, 2,4-Hexadienyl butyrate's production is tied to the demands of its primary application areas. Companies specializing in aroma chemicals often have custom synthesis capabilities to produce such compounds for their clients in the pharmaceutical, agrochemical, and specialty chemical industries. thegoodscentscompany.com

Role as a Chemical Intermediate or Building Block

2,4-Hexadienyl methylbutyrate serves as a valuable chemical intermediate due to the reactivity of its conjugated diene system and the ester functional group. Chemical intermediates are molecules that are formed from reactants and further react to produce the final product in a chemical synthesis. nih.gov The conjugated double bonds in the 2,4-hexadienyl portion of the molecule are susceptible to a variety of chemical transformations.

The synthesis of esters, in general, is a fundamental reaction in organic chemistry, often employed in both academic research and industrial processes. researchgate.netresearchgate.net The production of 2,4-hexadienyl esters, sometimes referred to as sorbyl esters, can be achieved through various synthetic routes. google.com For instance, the condensation of crotonaldehyde and ketene can produce a precursor that leads to sorbic acid, which can then be esterified. wikipedia.orggoogle.com

The reactivity of the dienyl system allows this compound to participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex cyclic structures. Additionally, the double bonds can undergo hydrogenation, epoxidation, or polymerization, leading to a diverse array of derivative compounds. These characteristics make it a versatile building block for chemists to construct larger and more intricate molecules.

Custom Synthesis for Research and Development

In the realm of research and development, this compound and related dienyl esters are synthesized for the exploration of new chemical entities and materials. nih.govorganic-chemistry.org The custom synthesis of such molecules allows researchers to investigate structure-activity relationships, where systematic changes in the molecular structure are made to understand their effects on chemical or physical properties.

The synthesis of unsaturated esters is a significant area of research, with various catalytic methods being developed to achieve high selectivity and yield. researchgate.net For example, cross-metathesis reactions have been employed for the selective synthesis of (2Z,4E)-dienyl esters. nih.govorganic-chemistry.org These synthetic efforts are often aimed at creating novel compounds for evaluation in various applications, from materials science to the development of new fragrance and flavor compounds. nih.gov The ability to tailor the structure of molecules like this compound is crucial for innovation in these fields.

| Application Area | Description of Use |

| Fine Chemical Synthesis | Serves as a starting material or intermediate in the synthesis of more complex organic molecules. |

| Polymer Chemistry | The dienyl group can be utilized in polymerization reactions to create novel polymers with specific properties. |

| Materials Science | Incorporated into new materials to impart desired characteristics such as flexibility or reactivity. |

| Fragrance and Flavor Research | Used as a scaffold to develop new aroma compounds by modifying its chemical structure. |

Biotechnological and Bio-manufacturing Prospects

The increasing demand for natural and sustainably produced chemicals has spurred interest in biotechnological routes for the synthesis of compounds like this compound. These approaches offer potential advantages over traditional chemical synthesis, including milder reaction conditions and the use of renewable feedstocks.

Exploration of Microbial or Enzymatic Production Routes

The biosynthesis of esters in microorganisms presents a promising avenue for the production of this compound. nih.govresearchgate.net Microbes, such as yeasts and bacteria, are known to produce a wide variety of esters that contribute to the natural flavors and aromas of fermented foods and beverages. nih.gov The primary microbial routes for ester formation involve the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). researchgate.net

Enzymatic synthesis, particularly using lipases, is another well-established method for producing flavor esters. scielo.brresearchgate.net Lipases can catalyze esterification reactions between an alcohol (like 2,4-hexadien-1-ol) and a carboxylic acid (like methylbutyric acid) or its derivatives. scielo.brresearchgate.net This biocatalytic approach is often favored for its high specificity and ability to operate under mild conditions, which can help preserve the sensitive conjugated diene structure of the target molecule. nih.gov Research into the enzymatic synthesis of various flavor esters has demonstrated high conversion rates and the potential for process optimization. redalyc.orgresearchgate.net

While the direct microbial or enzymatic production of this compound may not be extensively documented, the existing knowledge on the biosynthesis of other volatile esters provides a strong foundation for future research in this area. researchgate.netnih.gov Genetic engineering of microorganisms could be employed to introduce or enhance the specific metabolic pathways required for its production.

| Biotechnological Method | Key Enzymes/Pathways | Potential Advantages |

| Microbial Fermentation | Alcohol acyltransferases (AATs), fatty acid metabolism pathways. | Use of renewable feedstocks, potential for large-scale production. |

| Enzymatic Synthesis | Lipases, esterases. | High specificity, mild reaction conditions, potential for solvent-free systems. |

Sustainable Chemical Production Through Green Chemistry Initiatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be approached from a green chemistry perspective to enhance its sustainability.

One of the key tenets of green chemistry is the use of catalysis, and enzymatic catalysis, as mentioned above, is a prime example of a green approach to ester synthesis. researchgate.net The use of immobilized enzymes, for instance, allows for easy separation of the catalyst from the reaction mixture and its reuse in multiple batches, which reduces waste and improves the economic viability of the process. nih.gov

| Green Chemistry Principle | Application in this compound Synthesis |

| Catalysis | Utilization of enzymes (e.g., lipases) or solid acid catalysts to improve reaction efficiency and reduce waste. jetir.org |

| Renewable Feedstocks | Sourcing of precursors like 2,4-hexadien-1-ol and methylbutyric acid from biological sources. google.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Safer Solvents and Auxiliaries | Employing benign solvents or conducting reactions in solvent-free systems to minimize environmental impact. jetir.org |

Future Research Directions and Emerging Challenges

Advanced Strategies for De Novo Biosynthesis Pathway Elucidation

The microbial production of esters from renewable feedstocks is a promising and sustainable alternative to traditional chemical synthesis. osti.govosti.gov The elucidation of de novo biosynthetic pathways—creating novel biological routes to produce a target molecule—is central to this effort. For a compound like 2,4-Hexadienyl methylbutyrate, this involves designing a metabolic pathway that can convert a simple carbon source, like glucose, into the final product.

The biosynthesis of esters in microorganisms is generally approached in a modular fashion, involving three key stages: the production of an acyl-CoA (e.g., methylbutyryl-CoA), the synthesis of an alcohol (e.g., 2,4-hexadienol), and the final condensation of these two precursors. nih.gov The critical enzymes in the final step are alcohol acyltransferases (AATs), which catalyze the formation of the ester bond. nih.gov

Future strategies will rely heavily on computational tools and synthetic biology to design and optimize these pathways.

Key Research Thrusts:

Computational Pathway Design: Platforms that integrate tools for designing de novo synthesis routes, assessing thermodynamic feasibility, and selecting appropriate enzymes are crucial for accelerating the discovery process. researchgate.net